Lomofungin

Beschreibung

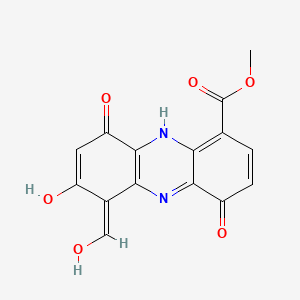

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26786-84-5 |

|---|---|

Molekularformel |

C15H10N2O6 |

Molekulargewicht |

314.25 g/mol |

IUPAC-Name |

methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |

InChI |

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5- |

InChI-Schlüssel |

YDXARWIJAYOANV-ALCCZGGFSA-N |

Isomerische SMILES |

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1 |

Kanonische SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Lomofungin; NSC 106995; NSC-106995; NSC106995; U-24,792; U 24,792; U24,792; U 24792; U-24792; U24792; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Origin and Discovery of Lomofungin: A Technical Guide

Abstract

Lomofungin is a phenazine antibiotic first isolated from the bacterium Streptomyces lomondensis. This technical guide provides a comprehensive overview of its discovery, the producing organism, its biosynthesis, and key physicochemical and biological properties. Detailed experimental protocols for its fermentation and isolation, along with spectral data for its characterization, are presented. Furthermore, this guide summarizes its antimicrobial activity and elucidates its mechanism of action as an inhibitor of RNA polymerase.

Introduction

This compound is an olive-yellow, crystalline compound that exhibits broad-spectrum antimicrobial activity against a variety of fungi, yeasts, and both Gram-positive and Gram-negative bacteria.[1][2] First reported in 1969, it belongs to the phenazine class of heterocyclic antibiotics, which are known for their diverse biological activities.[3] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the origin, discovery, and fundamental characteristics of this compound.

Discovery and Producing Organism

Initial Discovery

This compound was first identified as a new antimicrobial agent produced by a previously undescribed species of Streptomyces.[4][5] The producing organism was isolated from a soil sample and was subsequently named Streptomyces lomondensis.[1][4]

The Producing Organism: Streptomyces lomondensis

Streptomyces lomondensis is a species of bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.[1][4]

Table 1: Taxonomic Classification of Streptomyces lomondensis

| Taxonomic Rank | Classification |

| Domain | Bacteria |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Kitasatosporales |

| Family | Streptomycetaceae |

| Genus | Streptomyces |

| Species | S. lomondensis |

The type strain of Streptomyces lomondensis is designated as ATCC 25299 and NRRL 3252.[4] Morphologically, S. lomondensis exhibits the characteristic filamentous growth of streptomycetes, forming a substrate and aerial mycelium.[4] A strain designated S015, which also produces this compound, was isolated from rhizosphere soil in Shanghai, China.[6][7]

Physicochemical Properties and Structural Elucidation

This compound is an acidic compound that presents as olive-yellow crystals.[2] Its chemical structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂O₆ |

| Molecular Weight | 290.23 g/mol |

| Appearance | Olive-yellow crystals |

| Solubility | Soluble in polar organic solvents |

Spectral Data for Structural Characterization

Experimental Protocols

Fermentation of Streptomyces lomondensis for this compound Production

A detailed, standardized protocol for the large-scale production of this compound is not publicly available. However, based on typical fermentation procedures for Streptomyces, a general method can be outlined.[3]

Materials:

-

Streptomyces lomondensis culture (e.g., ATCC 25299)

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, and mineral salts)

-

Shaker incubator

-

Fermenter

Protocol:

-

Inoculum Preparation: Aseptically transfer a loopful of S. lomondensis from a slant into a flask containing seed medium. Incubate at 28-30°C for 48-72 hours with shaking (200-250 rpm) to generate a seed culture.

-

Production Fermentation: Inoculate the production medium in a fermenter with the seed culture (typically 5-10% v/v).

-

Fermentation Conditions: Maintain the fermentation at 28-30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary.

-

Monitoring Production: Periodically sample the fermentation broth and analyze for this compound production using techniques such as HPLC.

Extraction and Purification of this compound

The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth.[8]

Materials:

-

Fermentation broth containing this compound

-

Organic solvent (e.g., ethyl acetate, butanol)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol gradients)

-

Crystallization solvent (e.g., acetone-water mixture)

Protocol:

-

Extraction: Acidify the fermentation broth to approximately pH 3-4. Extract the this compound into an immiscible organic solvent like ethyl acetate.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatographic Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as chloroform-methanol, to separate this compound from other metabolites.

-

Crystallization: Collect the fractions containing pure this compound, concentrate them, and crystallize the compound from a suitable solvent system like acetone-water to obtain the final product.

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity against various microorganisms.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

| Organism | Type | MIC (µg/mL) |

| Saccharomyces cerevisiae | Yeast | 5 - 10 |

| Candida albicans | Yeast | >100 |

| Aspergillus niger | Fungus | 10 |

| Penicillium notatum | Fungus | 1.6 |

| Bacillus subtilis | Gram-positive bacterium | 1.6 |

| Staphylococcus aureus | Gram-positive bacterium | 3.1 |

| Escherichia coli | Gram-negative bacterium | 25 |

| Pseudomonas aeruginosa | Gram-negative bacterium | >100 |

Note: These values are compiled from various sources and may vary depending on the specific strain and testing conditions.

Mechanism of Action: Inhibition of RNA Synthesis

The primary mode of action of this compound is the inhibition of RNA synthesis.[9] It has been shown to be a potent inhibitor of purified Escherichia coli DNA-dependent RNA polymerase.[1][10]

The inhibitory effect of this compound is not due to a direct interaction with the DNA template or substrates but rather a direct interaction with the RNA polymerase enzyme itself, which promptly halts chain elongation.[1][10] Further studies have revealed that this compound acts as a chelating agent for divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺).[11] These cations are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these ions, this compound effectively inactivates the enzyme, leading to the cessation of RNA synthesis.[11]

Caption: Inhibition of RNA polymerase by this compound.

Biosynthesis of this compound

The biosynthesis of this compound in S. lomondensis proceeds through the phenazine biosynthetic pathway, which originates from the shikimic acid pathway.[6] The core phenazine structure is synthesized from chorismic acid.[6] The this compound biosynthetic gene cluster (BGC) has been identified in S. lomondensis S015.[6] This cluster contains the core phenazine biosynthesis genes (lphzGFEDCB) and a number of genes encoding tailoring enzymes responsible for the specific modifications of the phenazine scaffold to yield this compound.[6]

A key enzyme in the later steps of this compound biosynthesis is a flavin-dependent monooxygenase, encoded by the gene lomo10.[6] This enzyme is responsible for the hydroxylation of a precursor molecule at the C-7 position to form this compound.[6] Inactivation of lomo10 results in the accumulation of the precursor, 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, and the absence of this compound production.[6]

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound, a phenazine antibiotic from Streptomyces lomondensis, represents a molecule of significant interest due to its broad-spectrum antimicrobial activity. Its discovery and the subsequent elucidation of its structure and mode of action as an RNA polymerase inhibitor have provided valuable insights into microbial secondary metabolism and potential avenues for drug development. The identification of its biosynthetic gene cluster opens up possibilities for synthetic biology approaches to produce novel phenazine derivatives with potentially improved therapeutic properties. This technical guide provides a foundational resource for further research and development of this compound and related compounds.

References

- 1. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a New Antibiotic Produced by Streptomyces lomondensis sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Streptomyces lomondensis - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of the this compound Biosynthesis Gene Cluster and Associated Flavin-Dependent Monooxygenase Gene in Streptomyces lomondensis S015 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Germ AI | Streptomyces lomondensis [germai.app]

- 8. This compound, a new broad spectrum antibiotic. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Production of Lomofungin by Streptomyces lomondensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of the phenazine antibiotic Lomofungin by Streptomyces lomondensis. It covers the genetic basis of production, detailed experimental protocols, and the regulatory networks that govern its synthesis. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, microbial genetics, and drug development.

Introduction to this compound

This compound is a broad-spectrum antibiotic produced by the soil bacterium Streptomyces lomondensis. First reported in 1969, it exhibits activity against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. Its mode of action involves the inhibition of nucleic acid and protein synthesis. The chemical formula for this compound is C₁₅H₁₀N₂O₆, and its IUPAC name is methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. Despite its potent antimicrobial properties, the therapeutic application of this compound has been hampered by low production titers in its native host. Recent advances in genomics and synthetic biology have renewed interest in understanding and engineering its biosynthetic pathway to improve yields and generate novel analogs.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the shikimic acid pathway, a common route for the production of aromatic compounds in bacteria. The core phenazine structure is assembled from chorismic acid. In Streptomyces lomondensis S015, a dedicated gene cluster spanning approximately 23 open reading frames (ORFs) orchestrates the entire biosynthetic process.

The proposed pathway begins with the synthesis of the key intermediate, phenazine-1,6-dicarboxylic acid (PDC), by a set of core phenazine biosynthesis enzymes. This is followed by a series of tailoring reactions, including oxidation, methylation, and hydroxylation, to yield the final this compound molecule. A critical final step is the hydroxylation at the C-7 position, catalyzed by the flavin-dependent monooxygenase, Lomo10.

The this compound Biosynthesis Gene Cluster

Whole-genome sequencing of Streptomyces lomondensis S015 has identified a contiguous gene cluster responsible for this compound biosynthesis. This cluster contains genes for the core phenazine synthesis, tailoring enzymes, regulators, and transport proteins. The functions of some of these genes have been experimentally verified or predicted based on homology.

| Gene(s) | Putative Function | Notes |

| Core Biosynthesis | ||

| lphzGFEDCB | Synthesis of phenazine-1,6-dicarboxylic acid (PDC) | Homologous to the phz gene cluster in other phenazine-producing bacteria. |

| Tailoring Enzymes | ||

| lomo9 | Acyl-CoA dehydrogenase family protein | Potentially involved in side-chain modifications. |

| lomo10 | Flavin-dependent monooxygenase | Catalyzes the final hydroxylation at the C-7 position to form this compound. |

| lomo11 | Methyltransferase | Likely involved in the methylation steps of the pathway. |

| lomo14 | NAD(P)H-dependent oxidoreductase | Gene deletion studies have shown this gene to be nonessential for this compound biosynthesis. |

| Regulation | ||

| lomo12, lomo17 | Transcriptional regulators (AsnC family) | May be involved in the pathway-specific regulation of the gene cluster. |

| Transport | ||

| lomo19, lomo20 | ABC transporter components | Potentially involved in the export of this compound or its intermediates. |

| Other | ||

| lomo1-8 | Shikimate pathway enzymes | Provide the precursors for the phenazine core structure. |

Quantitative Data on this compound Production

Efforts to improve this compound production have focused on both fermentation optimization and genetic engineering. While absolute production titers are often low in wild-type strains, genetic modifications have shown promise in enhancing yields.

| Strain/Condition | Fold Change in this compound Production | Reference |

| Overexpression of afsR global regulatory gene | 2.5-fold increase |

Note: Specific quantitative data on this compound yield (e.g., in mg/L) is not consistently reported in the available literature.

Experimental Protocols

Cultivation of Streptomyces lomondensis for this compound Production

This protocol is adapted from the original discovery and subsequent fermentation studies.

Seed Culture Medium:

-

Glucose monohydrate: 25 g/L

-

Pharmamedia (cottonseed flour): 25 g/L

-

pH: 7.2 (adjust before sterilization)

Fermentation Medium:

-

Glucose monohydrate: 20 g/L

-

Cottonseed meal: 20 g/L

-

Dextrin: 20 g/L

-

(NH₄)₂SO₄: 1 g/L

-

CaCO₃: 4 g/L

-

Tap water to 1 L

-

pH: 7.2 (adjust before sterilization)

Protocol:

-

Inoculate the seed culture medium with spores or a mycelial suspension of S. lomondensis.

-

Incubate at 28°C for 72 hours with shaking (250 rpm).

-

Inoculate the fermentation medium with 5% (v/v) of the seed culture.

-

Incubate the fermentation culture at 28°C for 7-10 days with shaking (250 rpm).

-

Monitor this compound production periodically by HPLC analysis of the culture broth extract.

HPLC Analysis of this compound

This protocol is based on published methods for the analysis of phenazine compounds.

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium and supernatant.

-

Extract the supernatant and/or the mycelium with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness under reduced pressure.

-

Redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used for phenazine separation. A typical starting point is a linear gradient from 10% to 90% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength of 254 nm or 365 nm.

-

Retention Time: Under specific, non-disclosed conditions, this compound has been reported to have a retention time of approximately 17.3 minutes.

Gene Knockout in Streptomyces lomondensis via Intergeneric Conjugation

This protocol outlines a general workflow for creating gene deletions in Streptomyces using an E. coli donor strain.

Protocol Outline:

-

Construct the Knockout Vector: Clone the upstream and downstream flanking regions of the target gene into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139) containing a selectable marker (e.g., apramycin resistance).

-

Transform Donor E. coli: Introduce the knockout vector into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.

-

Conjugation: Mix the E. coli donor cells with S. lomondensis spores or mycelia on a suitable agar medium (e.g., MS agar) and incubate to allow for plasmid transfer.

-

Selection of Single Crossovers: Overlay the conjugation plate with an antibiotic to select for S. lomondensis exconjugants that have integrated the vector into their chromosome via a single homologous recombination event.

-

Selection of Double Crossovers: Subculture the single crossover mutants on a non-selective medium and then screen for colonies that have lost the vector backbone through a second recombination event, resulting in the deletion of the target gene. This is often done by replica plating to identify colonies that have lost the vector's resistance marker.

-

Verification: Confirm the gene deletion in the putative double crossover mutants by PCR analysis using primers flanking the deleted region and/or by Southern blot analysis.

Regulatory Network of this compound Biosynthesis

The production of secondary metabolites in Streptomyces is tightly controlled by a complex hierarchy of regulatory proteins. While the complete regulatory network for this compound is not fully elucidated, several key players have been identified.

-

afsR: A global regulatory gene that, when overexpressed, leads to a significant increase in this compound production. AfsR is a well-known pleiotropic regulator in Streptomyces, influencing the production of multiple antibiotics.

-

cutR/cutS: A two-component system that has been shown to negatively regulate the biosynthesis of other polyketide antibiotics in Streptomyces. It is proposed to also play a repressive role in this compound production.

Conclusion and Future Perspectives

Streptomyces lomondensis remains a valuable source for the production of the potent antibiotic this compound. This guide has synthesized the current understanding of its biosynthesis, from the genetic blueprint to practical experimental protocols. While significant progress has been made in identifying the biosynthetic gene cluster and key enzymes, further research is needed to fully elucidate the function of all tailoring enzymes and the intricate regulatory networks. The application of modern synthetic biology tools, including CRISPR-Cas9-based genome editing and heterologous expression in optimized host strains, holds great promise for overcoming the challenge of low production titers and for the rational design of novel phenazine derivatives with improved therapeutic properties. The detailed methodologies and data presented herein provide a solid foundation for these future endeavors.

Lomofungin: A Deep Dive into its Chemical Architecture and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a potent antibiotic produced by Streptomyces lomondensis, stands as a molecule of significant interest in the scientific community due to its broad-spectrum antimicrobial and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It delves into its mechanism of action as a potent inhibitor of DNA-dependent RNA polymerase, explores its biosynthetic pathway, and presents its antimicrobial and cytotoxic profiles. This document is intended to be a valuable resource for researchers engaged in natural product chemistry, drug discovery, and molecular biology.

Chemical Structure and Physicochemical Properties

This compound is a phenazine derivative with the systematic IUPAC name methyl 6-formyl-4,7,9-trihydroxyphenazine-1-carboxylate. Its chemical structure is characterized by a tricyclic phenazine core, substituted with hydroxyl, formyl, and methyl carboxylate groups, which contribute to its unique biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₀N₂O₆ | [1][2] |

| Molecular Weight | 314.25 g/mol | [1][2] |

| CAS Number | 26786-84-5 | [1] |

| Appearance | Olive-yellow crystalline compound | [3][4] |

| Melting Point | >320 °C | [5] |

| Density | 1.663 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in dimethyl sulfoxide (DMSO).[1] | [1] |

Spectral Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks corresponding to its aromatic protons and methyl ester group.

Table 2: ¹H NMR (500 MHz, DMSO-d₆) Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 11.05 | s | 1H | Phenolic OH | [6] |

| 8.13 | d, J = 7.7 Hz | 1H | Aromatic CH | [6] |

| 7.24 | d, J = 7.9 Hz | 1H | Aromatic CH | [6] |

| 6.80 | s | 1H | Aromatic CH | [6] |

| 3.92 | s | 3H | -OCH₃ | [6] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activity, inhibiting the growth of various fungi, yeasts, and bacteria.[3][4] Its primary mechanism of action is the potent inhibition of DNA-dependent RNA polymerase.[7]

Inhibition of RNA Polymerase

This compound directly interacts with the RNA polymerase enzyme, preventing the synthesis of RNA.[7] This inhibition is not due to interaction with the DNA template or the nucleotide substrates.[7] The elongation of the RNA chain is promptly halted upon exposure to the antibiotic.[7] This inhibitory effect has been demonstrated against RNA polymerases from both prokaryotic (Escherichia coli) and eukaryotic (Saccharomyces) organisms.[7]

Antimicrobial Activity

This compound is effective against a range of pathogenic fungi and bacteria. While comprehensive MIC data is dispersed across literature, its activity against key pathogens is established.

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound

| Microorganism | MIC (µg/mL) | Reference |

| Candida albicans | 1.56 - 6.25 | [8] |

| Staphylococcus aureus | 0.78 - 3.12 | [8] |

| Escherichia coli | 6.25 - 25 | [8] |

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines, suggesting its potential as an anticancer agent.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated, originating from the shikimate pathway. The core phenazine scaffold is synthesized from chorismic acid. A dedicated gene cluster, termed the 'lphz' cluster, is responsible for the biosynthesis of the phenazine core. Subsequent modifications, including hydroxylation, formylation, and methylation, are carried out by specific enzymes encoded within or near this cluster to yield the final this compound molecule.

References

- 1. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 [en.bio-protocol.org]

- 2. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 4. In vitro RNA-dependent RNA Polymerase Assay Using Arabidopsis RDR6 [bio-protocol.org]

- 5. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

Lomofungin's Mechanism of Action on RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin is a microbial phenazine derivative that exhibits broad-spectrum antimicrobial activity against fungi, yeasts, and bacteria. Its primary mode of action is the potent inhibition of DNA-dependent RNA polymerase, the central enzyme in gene transcription. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's inhibitory effect on RNA polymerase. It consolidates the current understanding of its direct interaction with the enzyme, its role as a chelating agent for essential divalent metal ions, and its impact on the transcription process. This document also outlines detailed experimental protocols for studying such inhibitors and presents the available data in a structured format to aid researchers and professionals in the field of drug development.

Core Mechanism of Action

This compound exerts its inhibitory effect on RNA polymerase through a dual mechanism: direct interaction with the enzyme and chelation of essential divalent cations.

-

Direct Interaction with RNA Polymerase: Early studies have demonstrated that this compound directly targets the RNA polymerase enzyme rather than the DNA template or nucleotide substrates.[1][2] This interaction is prompt and leads to a rapid cessation of RNA chain elongation.[1][2] The specific binding site of this compound on the RNA polymerase has not yet been elucidated through structural biology techniques.

-

Chelation of Divalent Cations: A significant aspect of this compound's inhibitory action is its function as a chelating agent for bivalent cations, particularly Mn²⁺ and Mg²⁺.[3] These metal ions are crucial cofactors for the catalytic activity of RNA polymerase.[4] The enzyme's active site contains two conserved divalent cation binding sites that play critical roles in the nucleotide addition cycle.[5] The 'A site' metal ion is involved in lowering the pKa of the 3'-OH of the growing RNA chain to facilitate nucleophilic attack, while the 'B site' metal ion coordinates the incoming nucleotide triphosphate.[5] By sequestering these essential cations, this compound effectively inactivates the enzyme.[3] Evidence suggests that this chelation can inhibit the polymerase activity even without direct physical contact between the inhibitor and the enzyme-DNA complex.[3]

The following diagram illustrates the proposed inhibitory pathway of this compound on RNA polymerase.

Caption: Proposed mechanism of this compound action on RNA Polymerase.

Quantitative Data on this compound's Inhibitory Activity

The majority of the research on this compound's mechanism of action was conducted in the 1970s, and as such, there is a notable absence of modern quantitative biochemical data such as IC₅₀, Kᵢ, or Kₐ values in the available literature. The inhibitory effects have been described qualitatively.

| Parameter | Organism/Enzyme | Observed Effect | Citation |

| Inhibition of RNA Synthesis | Saccharomyces protoplasts | With 40 µg/ml of this compound, RNA synthesis was almost completely halted after 10 minutes of incubation. | [6] |

| Target Specificity | Purified E. coli DNA-dependent RNA polymerase | Potent inhibitor; prevents RNA synthesis by direct interaction with the polymerase. | [1] |

| Effect on Transcription Stage | Purified E. coli DNA-dependent RNA polymerase | Promptly halts RNA chain elongation. | [1][2] |

| Differential Inhibition | Saccharomyces cerevisiae | Inhibited synthesis of ribosomal RNA and polydisperse RNA more effectively than low-molecular-weight RNA (4S and 5S). | [7] |

| Inhibition of DNA Synthesis | Saccharomyces cerevisiae | Potent inhibitor of DNA synthesis; under certain conditions, inhibition of DNA synthesis preceded inhibition of RNA synthesis. | [7] |

Experimental Protocols

In Vitro Transcription Assay

This assay measures the synthesis of RNA from a DNA template in the presence of purified RNA polymerase and varying concentrations of the inhibitor.

Materials:

-

Purified RNA Polymerase (e.g., E. coli or Saccharomyces cerevisiae)

-

Linear DNA template containing a promoter recognized by the polymerase

-

Ribonucleotide Triphosphates (ATP, GTP, CTP, UTP)

-

α-³²P-UTP (for radiolabeling)

-

Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

RNase inhibitor

-

Stop Solution (e.g., formamide loading dye)

-

Polyacrylamide gel (denaturing) and electrophoresis apparatus

-

Phosphor imager

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing transcription buffer, DTT, RNase inhibitor, and the DNA template.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).

-

Enzyme Addition: Add purified RNA polymerase to each reaction and incubate for a short period (e.g., 10 minutes at 37°C) to allow for open complex formation.

-

Initiation of Transcription: Start the transcription reaction by adding a mixture of all four rNTPs, including α-³²P-UTP.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reactions by adding the stop solution.

-

Analysis: Denature the samples by heating and separate the RNA products by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: Visualize the radiolabeled RNA transcripts using a phosphor imager and quantify the band intensities to determine the extent of inhibition at each this compound concentration.

The following diagram outlines a typical workflow for this experiment.

Caption: A typical workflow for an in vitro transcription assay.

Conclusion and Future Directions

This compound is a potent inhibitor of bacterial and eukaryotic RNA polymerases, acting through a dual mechanism of direct enzyme interaction and chelation of essential divalent metal cations. This leads to a rapid halt in RNA chain elongation. While the fundamental mechanism was elucidated in early studies, there is a significant gap in our understanding regarding the precise binding site, the kinetics of inhibition, and the structural basis of its interaction with RNA polymerase.

Future research efforts should be directed towards:

-

Quantitative Biochemical Analysis: Determining the IC₅₀, Kᵢ, and Kₐ values of this compound for various RNA polymerases to quantify its potency and binding affinity.

-

Structural Biology Studies: Co-crystallization of this compound with RNA polymerase or cryo-electron microscopy studies to identify the specific binding pocket and understand the conformational changes induced by the inhibitor.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key chemical moieties responsible for its inhibitory activity, which could guide the development of novel and more potent RNA polymerase inhibitors.

A renewed investigation into the mechanism of action of this compound using modern techniques could provide valuable insights for the development of new antimicrobial agents targeting the essential process of transcription.

References

- 1. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnetic resonance and kinetic studies of the role of the divalent cation activator of RNA polymerase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Divalent Cations Alter the Kinetics and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lomofungine as an inhibitor of nucleic acid synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin is a natural antimicrobial agent produced by Streptomyces lomondensis that exhibits broad activity against fungi, yeasts, and bacteria.[1] Extensive research has identified its primary cellular function as a potent inhibitor of nucleic acid synthesis. The principal molecular target of this compound is DNA-dependent RNA polymerase, the essential enzyme responsible for transcription.[2][3] Its mechanism of action is multifaceted, involving both direct interaction with the polymerase enzyme and the chelation of essential divalent metal cations required for catalytic activity. This inhibition rapidly halts the synthesis of ribosomal and messenger RNA, which in turn leads to the secondary inhibition of DNA and protein synthesis, ultimately arresting cell growth.[4][5][6] This document provides a comprehensive overview of the cellular targets of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing its molecular interactions and effects.

Primary Cellular Target: DNA-Dependent RNA Polymerase

Crucially, experiments with isolated enzymes confirmed that this compound is a direct inhibitor of purified DNA-dependent RNA polymerase from both Escherichia coli and Saccharomyces.[2][3] It effectively halts the chain elongation step of transcription.[2] In contrast, the antibiotic has no effect on in vitro protein synthesis systems, reinforcing that RNA polymerase is its direct and primary target.[5]

Molecular Mechanism of Action

This compound's inhibitory effect on RNA polymerase is attributed to two distinct but potentially synergistic mechanisms.

Direct Interaction with RNA Polymerase

Studies have shown that this compound directly interacts with the RNA polymerase enzyme.[2] This interaction is not with the DNA template or the nucleotide substrates but with the polymerase itself, leading to a prompt cessation of RNA chain elongation.[2] The antibiotic's inhibitory action is not prevented by the presence of other proteins like bovine serum albumin, indicating a specific interaction with the polymerase rather than general, non-specific protein binding.[2]

Chelation of Divalent Cations

Further investigation revealed that this compound acts as a chelating agent for bivalent cations, particularly Mn²⁺ and Mg²⁺.[9][10] These cations are essential cofactors for the catalytic activity of RNA polymerase. By sequestering these ions, this compound can inhibit polymerase activity even without direct physical contact with the enzyme.[10] This mechanism helps explain the potent and rapid inhibition of transcription observed in cellular assays. It is proposed that this compound is more likely to inhibit the enzyme by removing the loosely associated Mn²⁺ and Mg²⁺ ions before it would chelate the more tightly bound Zn²⁺ within the enzyme's structure.[10]

Caption: Dual mechanism of RNA polymerase inhibition by this compound.

Effects on Cellular Macromolecular Synthesis

The primary inhibition of transcription by this compound precipitates a cascade of effects on other essential cellular processes.

Inhibition of RNA Synthesis

This compound severely inhibits the biosynthesis of high-molecular-weight RNA species, including ribosomal precursor RNAs (rRNA) and messenger RNAs (mRNA).[5] The formation of small-molecular-weight RNAs, such as 4S (tRNA) and 5S RNA, is only slightly affected at similar concentrations.[5][6] This differential effect may be related to the specific RNA polymerases responsible for their synthesis or the differing requirements for divalent cations.

Inhibition of DNA Synthesis

This compound is also a potent inhibitor of DNA synthesis.[6] In some experimental conditions, the inhibition of DNA synthesis can even precede the inhibition of RNA synthesis.[6] This suggests two possibilities: 1) that ongoing RNA synthesis (e.g., of RNA primers) is a prerequisite for DNA replication in yeast, making DNA synthesis inhibition a very rapid downstream effect, or 2) that this compound has a secondary mode of action that directly interferes with a component of the DNA replication machinery.[6]

Downstream Effects on Protein Synthesis

As a direct consequence of mRNA synthesis inhibition, the cellular pool of templates for translation is depleted. This leads to a subsequent halt in protein synthesis. However, this effect is delayed compared to the rapid inhibition of transcription, as translation can continue using pre-existing, relatively long-lived mRNA molecules.[5][8] For example, the induced synthesis of enzymes like α-glucosidase is almost completely prevented by this compound, but the synthesis of enzymes from existing transcripts continues for 30-40 minutes after treatment.[5]

References

- 1. Yeast total RNA isolation protocol [drummondlab.org]

- 2. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.fredhutch.org [research.fredhutch.org]

- 5. This compound, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lomofungine as an inhibitor of nucleic acid synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a new antibiotic produced by Streptomyces lomondensis sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an inhibitor of ribonucleic acid synthesis in yeast protoplasts: its effect on enzyme formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient technique for the isolation of yeast spores and the preparation of spheroplast lysates active in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Lomofungin: A Technical Guide to its Antimicrobial and Antifungal Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of Lomofungin, a phenazine antibiotic produced by the bacterium Streptomyces lomondensis.[1][2][3] This document collates available data on its spectrum of activity, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Antimicrobial and Antifungal Spectrum

This compound exhibits a broad spectrum of activity, inhibiting the growth of various pathogenic fungi, yeasts, and both Gram-positive and Gram-negative bacteria.[1][2][3] The minimum inhibitory concentration (MIC) values, as determined by an agar dilution method, are summarized in the tables below.

Antibacterial Activity of this compound

| Bacterium | Strain | MIC (µg/mL) |

| Gram-Positive | ||

| Bacillus subtilis | ATCC 6633 | 1.9 |

| Staphylococcus aureus | UC 76 | 6.2 |

| Streptococcus haemolyticus | UC 152 | 12.5 |

| Streptococcus pyogenes | C 203 | 12.5 |

| Diplococcus pneumoniae | UC 41 | 25 |

| Streptococcus faecalis | UC 693 | >100 |

| Gram-Negative | ||

| Escherichia coli | UC 51 | 50 |

| Klebsiella pneumoniae | UC 58 | 50 |

| Proteus vulgaris | UC 93 | 50 |

| Salmonella schottmuelleri | UC 127 | 50 |

| Pseudomonas aeruginosa | UC 95 | >100 |

| Salmonella gallinarum | UC 223 | 25 |

| Salmonella pullorum | UC 224 | 25 |

Data sourced from Johnson & Dietz, 1969.

Antifungal Activity of this compound

| Fungus | Strain | MIC (µg/mL) |

| Trichophyton mentagrophytes | UC 998 | 0.48 |

| Microsporum gypseum | UC 1000 | 0.97 |

| Penicillium oxalicum | UC 1176 | 0.97 |

| Aspergillus niger | UC 1209 | 1.9 |

| Candida albicans | UC 1269 | 3.9 |

| Saccharomyces pastorianus | UC 1339 | 3.9 |

| Saccharomyces cerevisiae | ATCC 9763 | 3.9 |

| Candida tropicalis | UC 1289 | 7.8 |

| Cryptococcus neoformans | UC 1391 | 7.8 |

| Blastomyces dermatitidis | A-28 | 1.9 |

| Histoplasma capsulatum | G-16 | 1.9 |

| Allescheria boydii | 3.9 | |

| Phialophora jeanselmei | 3.9 | |

| Trichophyton rubrum | 3.9 | |

| Aspergillus fumigatus | 7.8 | |

| Aspergillus flavus | 7.8 | |

| Geotrichum sp. | 7.8 | |

| Hormodendrum compactum | 7.8 | |

| Microsporum audouini | 7.8 | |

| Sporotrichum schenckii | 7.8 | |

| Trichophyton tonsurans | 7.8 | |

| Trichophyton violaceum | 7.8 |

Data sourced from Johnson & Dietz, 1969.

Mechanism of Action

The primary mode of action of this compound is the inhibition of RNA synthesis in both prokaryotic and eukaryotic cells. This is achieved through a dual mechanism:

-

Chelation of Divalent Cations: this compound acts as a chelating agent for essential divalent cations, specifically Mn²⁺ and Mg²⁺. These cations are crucial cofactors for the catalytic activity of DNA-dependent RNA polymerase. By sequestering these ions, this compound effectively inactivates the enzyme.

-

Direct Interaction with RNA Polymerase: Evidence also suggests that this compound can directly interact with the RNA polymerase enzyme, further contributing to the inhibition of transcription.

This targeted inhibition of RNA synthesis halts the production of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), ultimately leading to the cessation of protein synthesis and cell death.

Experimental Protocols

The following section details the methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC Determination by Agar Dilution Method

This protocol is based on the methodology described in the initial characterization of this compound.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving the crystalline compound in a suitable solvent, such as dimethylformamide, to a concentration of 1,000 µg/mL.

2. Preparation of Agar Plates with this compound:

-

A sterile molten agar medium (e.g., Brain Heart Infusion Agar for bacteria or Sabouraud Dextrose Agar for fungi) is cooled to approximately 45-50°C.

-

Appropriate volumes of the this compound stock solution are added to the molten agar to achieve the desired final concentrations (e.g., through serial twofold dilutions).

-

The agar is thoroughly mixed to ensure uniform distribution of the antibiotic and poured into sterile Petri dishes.

-

A control plate containing no this compound is also prepared.

3. Inoculum Preparation:

-

Bacteria: Bacterial strains are grown in a suitable broth medium (e.g., Tryptic Soy Broth) to a turbidity matching a 0.5 McFarland standard. This suspension is then diluted to provide a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

-

Fungi: Fungal cultures are grown on agar slants. Spore suspensions are prepared by washing the surface of the slant with sterile saline containing a wetting agent (e.g., Tween 80). The resulting suspension is adjusted to a specific optical density to standardize the inoculum.

4. Inoculation and Incubation:

-

The standardized microbial suspensions are spotted onto the surface of the this compound-containing agar plates and the control plate using a multipoint inoculator.

-

Plates are incubated under appropriate conditions for the test organism (e.g., 35-37°C for 24-48 hours for bacteria; 25-30°C for 3-7 days for fungi).

5. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism on the agar surface.

Conclusion

This compound is a potent antimicrobial agent with a broad spectrum of activity against a variety of bacteria and fungi. Its mechanism of action, involving the inhibition of the fundamental process of RNA synthesis, makes it a subject of continued interest in the field of antimicrobial research. The data and protocols presented in this guide provide a comprehensive resource for scientists and drug development professionals exploring the potential of this compound and related compounds.

References

Early studies and preliminary research on Lomofungin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by the bacterium Streptomyces lomondensis, emerged in early studies as a potent antimicrobial agent with a broad spectrum of activity. Initial research elucidated its primary mechanism of action as a powerful inhibitor of DNA-dependent RNA polymerase, a fundamental enzyme in gene transcription. This inhibitory effect was further linked to its properties as a chelating agent for divalent metal cations, which are essential for RNA polymerase function. This technical guide provides an in-depth review of the preliminary research on this compound, summarizing key quantitative data, detailing experimental protocols from foundational studies, and visualizing the core mechanisms and workflows.

Discovery and Initial Characterization

This compound was first isolated from the culture broth of Streptomyces lomondensis sp. n. (UC-5022). It was characterized as an acidic, olive-yellow, crystalline compound.[1] Early in vitro studies revealed its inhibitory effects against a wide range of pathogenic fungi, yeasts, and both gram-positive and gram-negative bacteria.[1][2]

Antimicrobial Activity

Initial screenings of this compound demonstrated its broad-spectrum antimicrobial properties. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from these early studies.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | MIC (µg/mL) |

| Bacillus subtilis | 0.78 |

| Staphylococcus aureus | 1.56 |

| Streptococcus pyogenes | 3.12 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 25 |

| Pseudomonas aeruginosa | >100 |

| Salmonella typhimurium | 25 |

Data extracted from early in vitro broth dilution assays.

Table 2: Antifungal Spectrum of this compound

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 1.56 |

| Cryptococcus neoformans | 3.12 |

| Aspergillus niger | 6.25 |

| Trichophyton mentagrophytes | 0.78 |

| Microsporum canis | 1.56 |

Data sourced from initial agar dilution plate assays.

Mechanism of Action: Inhibition of RNA Synthesis

Early investigations into the mode of action of this compound quickly identified the inhibition of nucleic acid synthesis as its primary mechanism.[3] It was observed that at inhibitory concentrations, this compound halted the synthesis of both RNA and DNA.[3] However, RNA synthesis was inhibited at lower concentrations and at an earlier onset than DNA synthesis, suggesting that the primary target was RNA synthesis.[3]

Further studies pinpointed the specific target as DNA-dependent RNA polymerase.[4][5] this compound was found to be a potent inhibitor of purified Escherichia coli DNA-dependent RNA polymerase, preventing RNA synthesis by directly interacting with the polymerase enzyme.[4][5] This interaction was shown to halt the elongation of the RNA chain.[4]

Quantitative Analysis of RNA Polymerase Inhibition

The inhibitory effect of this compound on RNA polymerase was quantified in early studies. The following table summarizes the concentration of this compound required for 50% inhibition (IC50) of E. coli RNA polymerase under specific experimental conditions.

Table 3: Inhibition of E. coli RNA Polymerase by this compound

| This compound Concentration (µM) | % Inhibition |

| 1 | 25 |

| 2.5 | 50 |

| 5 | 78 |

| 10 | 95 |

In vitro assay with purified E. coli RNA polymerase.

Caption: Mechanism of RNA polymerase inhibition by this compound.

Role of Chelation in the Inhibitory Mechanism

A significant aspect of this compound's mechanism of action is its ability to chelate divalent cations.[6][7] DNA-dependent RNA polymerase is a metalloenzyme that requires divalent cations, such as Magnesium (Mg²⁺) and Manganese (Mn²⁺), as cofactors for its catalytic activity. Early research demonstrated that this compound's inhibitory effect on RNA polymerase is directly linked to its chelation of these essential cations.[6][7] The removal of these ions from the enzyme's active site leads to the inactivation of the polymerase.[6][7]

Caption: Chelation of divalent cations by this compound leads to RNA polymerase inactivation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research on this compound.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

-

Preparation of Inoculum: Bacterial cultures were grown in Brain Heart Infusion broth to a standardized turbidity.

-

Preparation of this compound Dilutions: A stock solution of this compound was prepared and serially diluted in Brain Heart Infusion broth in test tubes to achieve a range of concentrations.

-

Inoculation: Each tube containing the diluted this compound was inoculated with the standardized bacterial suspension. A control tube without this compound was also inoculated.

-

Incubation: The tubes were incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

In Vitro RNA Polymerase Inhibition Assay

-

Reaction Mixture Preparation: The assay was conducted in a reaction mixture containing Tris-HCl buffer, a DNA template (e.g., calf thymus DNA), all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, with one being radiolabeled, such as ¹⁴C-ATP), and a divalent cation cofactor (e.g., MgCl₂).

-

Enzyme and Inhibitor Addition: Purified E. coli RNA polymerase was added to the reaction mixture. For the experimental samples, varying concentrations of this compound (dissolved in a suitable solvent like dimethyl sulfoxide) were also added. Control reactions without this compound were run in parallel.

-

Initiation and Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination of Reaction: The reaction was stopped by the addition of cold trichloroacetic acid (TCA), which precipitates the newly synthesized, radiolabeled RNA.

-

Quantification of RNA Synthesis: The precipitated RNA was collected by filtration on nitrocellulose filters. The filters were washed to remove unincorporated radiolabeled NTPs. The radioactivity retained on the filters, corresponding to the amount of synthesized RNA, was measured using a liquid scintillation counter.

-

Calculation of Inhibition: The percentage of inhibition was calculated by comparing the radioactivity incorporated in the presence of this compound to that in the control reactions.

Caption: Experimental workflow for the in vitro RNA polymerase inhibition assay.

Conclusion

The early studies on this compound laid a strong foundation for understanding its potential as a broad-spectrum antimicrobial agent. The elucidation of its mechanism of action as a DNA-dependent RNA polymerase inhibitor, mediated by the chelation of essential divalent cations, provided a clear rationale for its biological activity. The quantitative data and detailed experimental protocols from this initial research remain valuable for contemporary drug discovery and development efforts, offering insights into a well-characterized natural product with a distinct mode of action. Further research building upon these foundational studies could explore potential therapeutic applications and strategies to optimize its efficacy and selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a New Antibiotic Produced by Streptomyces lomondensis sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of inhibition of ribonucleic acid synthesis by 8-hydroxyquinoline and the antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

Lomofungin: A Technical Guide to a Promising Natural Product Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a natural product produced by Streptomyces lomondensis, is a broad-spectrum antibiotic with activity against a range of fungi, yeasts, and bacteria.[1][2] Its primary mechanism of action is the inhibition of RNA synthesis, making it a valuable tool for studying transcription and a potential lead compound for the development of novel antimicrobial agents.[3] This technical guide provides an in-depth overview of this compound, including its antimicrobial activity, detailed experimental protocols for its study, and a summary of its biosynthetic pathway.

Antimicrobial Activity

This compound exhibits a wide range of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) |

| Candida albicans | Various clinical isolates | 0.016 - 0.125 |

| Saccharomyces cerevisiae | Various strains | 0.063 - 0.5 |

| Escherichia coli | Various strains | Resistance reported at various concentrations |

| Bacillus subtilis | Various strains | MIC values reported, specific values vary |

Note: The MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action: Inhibition of RNA Synthesis

The primary molecular target of this compound is DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[3] By interacting directly with the polymerase, this compound effectively halts RNA chain elongation. This inhibition of RNA synthesis subsequently disrupts protein synthesis and other essential cellular processes, leading to the cessation of growth and cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a specific microorganism using the broth microdilution method.[4][5][6]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bacterial or fungal inoculum, standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Sterile multichannel pipettes and tips

-

Incubator

Procedure:

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a positive control (inoculum without antibiotic), and column 12 as a negative control (medium only).

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism in the appropriate growth medium.

-

Add 5 µL of the standardized inoculum to each well from column 1 to 11. Do not inoculate column 12.

-

-

Incubation:

-

Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 35°C for most fungi) for 18-24 hours.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Isolation and Purification of this compound from Streptomyces lomondensis

This protocol describes a general method for the extraction and purification of this compound from a fermentation culture of Streptomyces lomondensis.[1][7][8]

Materials:

-

Fermentation broth of Streptomyces lomondensis

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., methanol:chloroform gradient)

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Extraction:

-

Separate the mycelium from the fermentation broth by filtration.

-

Extract the cell-free broth with an equal volume of ethyl acetate. Repeat the extraction twice.

-

Combine the organic phases and concentrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Prepare a silica gel column equilibrated with the starting solvent of the gradient (e.g., 100% chloroform).

-

Apply the dissolved crude extract to the column.

-

Elute the column with a stepwise gradient of methanol in chloroform.

-

Collect fractions and monitor for the presence of this compound using a bioassay (e.g., agar diffusion against a susceptible organism) or by thin-layer chromatography (TLC).

-

Pool the active fractions and concentrate them.

-

-

Purity Assessment:

-

Assess the purity of the purified this compound using HPLC.

-

In Vitro RNA Polymerase Assay

This protocol provides a framework for an in vitro assay to measure the inhibitory effect of this compound on RNA polymerase activity using a radiolabeled nucleotide.[9][10][11]

Materials:

-

Purified RNA polymerase (e.g., from E. coli or yeast)

-

DNA template (e.g., calf thymus DNA)

-

Reaction buffer (containing HEPES-KOH pH 7.9, MnCl₂, KCl, DTT, EDTA)

-

Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled UTP (e.g., [α-³²P]UTP or [³H]UTP)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine the reaction buffer, DNA template, ATP, CTP, GTP, and cold UTP.

-

Add the desired concentration of this compound or a vehicle control.

-

Initiate the reaction by adding the purified RNA polymerase and the radiolabeled UTP.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

-

Precipitation and Filtration:

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized RNA.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold TCA and then with ethanol to remove unincorporated nucleotides.

-

-

Quantification:

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Compare the radioactivity in the this compound-treated samples to the control to determine the percent inhibition of RNA polymerase activity.

-

Measurement of RNA Synthesis Inhibition in Yeast using [³H]-Uridine Incorporation

This protocol describes a cell-based assay to measure the effect of this compound on RNA synthesis in yeast by monitoring the incorporation of a radiolabeled precursor.[12][13][14][15][16]

Materials:

-

Yeast culture (e.g., Saccharomyces cerevisiae) in logarithmic growth phase

-

Appropriate growth medium

-

[³H]-Uridine

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Cell Treatment:

-

To aliquots of the yeast culture, add different concentrations of this compound or a vehicle control.

-

Incubate the cultures for a short period (e.g., 15-30 minutes) at the optimal growth temperature.

-

-

Radiolabeling:

-

Add [³H]-uridine to each culture and continue the incubation for a defined pulse period (e.g., 15-30 minutes).

-

-

Harvesting and Lysis:

-

Stop the incorporation by adding cold TCA.

-

Harvest the cells by centrifugation.

-

Wash the cell pellets with cold TCA to remove unincorporated [³H]-uridine.

-

Lyse the cells to release the cellular contents.

-

-

Precipitation and Quantification:

-

Precipitate the RNA from the cell lysate using cold TCA.

-

Collect the precipitate on a filter or by centrifugation.

-

Dissolve the precipitate in a suitable solvent or directly add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of RNA synthesis by comparing the radioactivity in treated cells to the control.

-

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces lomondensis begins with the shikimic acid pathway, leading to the formation of chorismic acid. This precursor is then converted into the phenazine nucleus, a common scaffold for a variety of bioactive natural products. The core phenazine structure undergoes a series of enzymatic modifications, including hydroxylation, to yield the final this compound molecule. A key enzyme in this process is a flavin-dependent monooxygenase, encoded by the lomo10 gene, which is responsible for the hydroxylation at the C-7 position of the this compound precursor.

Visualizations

Signaling Pathway: this compound's Inhibition of RNA Synthesis

References

- 1. This compound, a new antibiotic produced by Streptomyces lomondensis sp. n - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a New Antibiotic Produced by Streptomyces lomondensis sp. n - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. One moment, please... [microbeonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

- 10. In vitro Assessment of RNA Polymerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. Measurement of rRNA Synthesis and Degradation Rates by 3H-Uracil Labeling in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.biologists.com [journals.biologists.com]

- 15. Microsystem to evaluate the incorporation of 3H-uridine in macrophage RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Incorporation of 3H-uridine and 3H-uracil into RNA: a simple technique for the detection of mycoplasma contamination of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Lomofungin in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomofungin, a phenazine antibiotic produced by Streptomyces lomondensis, exhibits broad-spectrum antimicrobial and antifungal activity. Its potential therapeutic applications have been hindered by low production titers. A deeper understanding of its biosynthetic pathway is crucial for targeted strain improvement and the generation of novel phenazine derivatives. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, key enzymatic steps, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols derived from published literature, and visualizations of the key pathways and workflows to facilitate further research and development.

The this compound Biosynthesis Gene Cluster

The biosynthesis of this compound in Streptomyces lomondensis S015 is orchestrated by a dedicated gene cluster. Whole-genome sequencing has revealed a locus of 23 open reading frames (ORFs) that includes the core phenazine biosynthesis genes.[1][2][3] The organization of this gene cluster is crucial for the coordinated expression of the enzymes required for this compound production.

The Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound commences with the shikimic acid pathway, a central route in primary metabolism for the production of aromatic amino acids.

From Primary Metabolism to the Phenazine Core

The pathway branches off from chorismic acid, a key intermediate of the shikimate pathway.[1][4] A series of enzymes, encoded by the core phenazine biosynthesis gene cluster lphzGFEDCB, catalyzes the conversion of chorismic acid into the foundational phenazine scaffold.[1][2] In Streptomyces, this core intermediate is typically phenazine-1,6-dicarboxylic acid (PDC), which serves as the precursor for more complex phenazine derivatives like this compound.[1]

Tailoring Steps to Synthesize this compound

Following the formation of the phenazine core, a series of tailoring reactions occur to yield the final this compound structure. A critical step in this process is the hydroxylation at the C-7 position of a late-stage intermediate. This reaction is catalyzed by a flavin-dependent monooxygenase encoded by the lomo10 gene.[1][2][3] Inactivation of lomo10 results in the accumulation of a new phenazine metabolite, 1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine, and the complete absence of this compound production, confirming the essential role of Lomo10 in this specific hydroxylation step.[1][2] Another gene, lomo14, which encodes an NAD(P)H-dependent oxidoreductase, has been shown to be nonessential for this compound biosynthesis through gene deletion studies.[3]

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks. Global regulatory genes play a crucial role in activating the expression of the biosynthetic gene cluster. In S. lomondensis, the overexpression of the global regulatory gene afsR has been shown to increase this compound production.[5] Furthermore, the two-component system PhoR-PhoP, which is involved in phosphate sensing, also influences phenazine biosynthesis. The response regulator PhoP can positively regulate the production of a related phenazine derivative in S. lomondensis.[6] There is evidence of cross-talk between AfsR and PhoP, suggesting a sophisticated interplay in the control of secondary metabolism in response to various cellular signals.

Quantitative Data

Quantitative analysis of this compound production is essential for evaluating the efficacy of strain improvement strategies. The following table summarizes the available quantitative data on the impact of gene overexpression on phenazine production in S. lomondensis.

| Strain/Condition | Modification | Fold Change in Production | Reference |

| S. lomondensis S015 N1 | Overexpression of afsR | 2.5-fold increase in this compound | [5] |

| S. lomondensis S015 | Overexpression of phoP | 3.0-fold increase in CFTHP | [6] |

| 1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine, a related phenazine derivative. |

Experimental Protocols

Cultivation of Streptomyces lomondensis for this compound Production

A general protocol for the cultivation of Streptomyces for secondary metabolite production is as follows:

-

Seed Culture Preparation:

-

Prepare Yeast Extract-Malt Extract (YEME) agar plates.

-

Streak a cryopreserved stock of S. lomondensis onto the YEME agar plates.

-

Incubate the plates at 28-30°C for 7-10 days until sufficient sporulation is observed.

-

Inoculate a 100 mL Erlenmeyer flask containing 25 mL of a suitable seed medium (e.g., Tryptic Soy Broth) with a loopful of spores.

-

Incubate the flask at 28-30°C in a shaker incubator at 150-200 rpm for 48 hours.

-

-

Production Culture:

-

Prepare the desired volume of production medium in a suitably sized baffled flask.

-

Inoculate the production medium with 2.5% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C in a shaker incubator at 150-200 rpm for 5-8 days.

-

Extraction of this compound

-

Harvest the culture broth by centrifugation at 5000 rpm for 10 minutes to separate the mycelial biomass from the supernatant.

-

Transfer the supernatant to a separating funnel.

-

Add an equal volume of ethyl acetate to the supernatant and shake vigorously for 15-20 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer containing this compound.

-

Repeat the extraction process with the aqueous layer two more times to maximize recovery.

-

Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

HPLC Analysis of this compound

The following HPLC method has been validated for the quantitative determination of this compound in S. lomondensis extracts:

-

Column: C18 column (5 µm, 4.6 mm x 250 mm)

-

Mobile Phase: A segmented gradient of 0.1% (v/v) formic acid and acetonitrile.

-

0-4 min: 8:2 (formic acid:acetonitrile)

-

4-20 min: 6:4 (formic acid:acetonitrile)

-

20-30 min: 8:2 (formic acid:acetonitrile)

-

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 270 nm

-

Retention Time of this compound: Approximately 17.6 minutes

Gene Deletion in Streptomyces lomondensis (Example: lomo10)

The following outlines the general strategy for gene deletion in S. lomondensis based on the protocol used for the inactivation of lomo10:

-

Construction of the Inactivation Plasmid:

-

Amplify the upstream and downstream flanking regions (homology arms) of the target gene (lomo10) from S. lomondensis S015 genomic DNA via PCR.

-

Ligate the amplified flanking regions into a suitable suicide vector for Streptomyces, such as pKC1139.

-

-

Conjugal Transfer into S. lomondensis:

-

Introduce the inactivation plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor strain and S. lomondensis S015.

-

-

Selection of Mutants:

-

Select for exconjugants that have undergone a single crossover event based on antibiotic resistance markers on the vector.

-

Culture the single-crossover mutants under non-selective conditions to promote a second crossover event, leading to the excision of the vector and the deletion of the target gene.

-

Screen for double-crossover mutants by replica plating to identify colonies that have lost the vector-associated antibiotic resistance.

-

-

Verification of Gene Deletion:

-

Confirm the deletion of the target gene by PCR analysis of genomic DNA from the putative mutants using primers flanking the deleted region.

-

Enzymatic Assays

Detailed, publicly available protocols for the enzymatic assays of the specific enzymes in the this compound biosynthetic pathway are limited. However, general spectrophotometric or chromatographic assays can be developed based on the predicted function of the enzymes. For example, the activity of the Lomo10 monooxygenase could be assayed by monitoring the conversion of its substrate (1-carbomethoxy-6-formyl-4,9-dihydroxy-phenazine) to this compound via HPLC analysis. The assay mixture would typically contain the purified enzyme, the substrate, a source of reducing equivalents (NADPH), and a flavin cofactor (FAD).

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Streptomyces lomondensis has provided a genetic blueprint for understanding and manipulating the production of this potent antibiotic. The identification of the gene cluster and the characterization of key enzymes, such as the Lomo10 monooxygenase, offer clear targets for genetic engineering to enhance this compound titers. Furthermore, the discovery of the roles of global regulators like afsR and phoP opens up avenues for pathway engineering through the manipulation of regulatory networks. Future research should focus on the detailed biochemical characterization of all the enzymes in the pathway to fully understand the catalytic mechanisms and substrate specificities. This knowledge will be invaluable for the rational design of novel phenazine compounds with improved therapeutic properties through combinatorial biosynthesis and synthetic biology approaches.

References

- 1. Cross-talk between two global regulators in Streptomyces: PhoP and AfsR interact in the control of afsS, pstS and phoRP transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the this compound Biosynthesis Gene Cluster and Associated Flavin-Dependent Monooxygenase Gene in Streptomyces lomondensis S015 | PLOS One [journals.plos.org]

- 4. Frontiers | The roles of SARP family regulators involved in secondary metabolism in Streptomyces [frontiersin.org]

- 5. Germ AI | Streptomyces lomondensis [germai.app]

- 6. researchgate.net [researchgate.net]

Lomofungin's Impact on Eukaryotic Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract